molecular formula C28H20N2Na2O8S2 B7798398 Acid Green 25

Acid Green 25

Cat. No. B7798398
M. Wt: 622.6 g/mol
InChI Key: FPAYXBWMYIMERV-UHFFFAOYSA-L
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Description

D & c green 5 appears as fine black or green powder. (NTP, 1992)

Scientific Research Applications

  • Enhanced Dye Synergistic Decolorization : AG25, in combination with other dyes like Acid Blue-25, can be effectively removed from aqueous solutions using green supported nanoscale zero-valent iron composites. This approach is environmentally friendly and offers high efficiency in dye removal (Elkady et al., 2019).

  • Photocatalytic Degradation : Nanoscale zero-valent iron particles have been used to remove AG25 from aqueous solutions. Variables such as dye concentration, catalyst amount, pH, and time have significant effects on the dye removal process, with removal efficiency reaching 96.82% under optimized conditions (Shojaei & Shojaei, 2017).

  • Facile Color Tuning and Characterization : AG25 can be co-intercalated with Acid Yellow 25 into the interlayer of ZnAl layered double hydroxides to tune the color of hybrid pigments. This finding has potential applications in the fields of paints and plastics (Chen et al., 2017).

  • Nonlinear Optical Properties : AG25 exhibits third-order nonlinear optical properties, which are significant for potential applications in nonlinear optics. This study used a Z-scan method to evaluate the nonlinear refractive index and absorption coefficient of AG25 (Jeyaram & Geethakrishnan, 2017).

  • Adsorption Studies for Environmental Remediation : The adsorption of AG25 on chitosan and other materials has been studied to understand its uptake kinetics and sorption isotherms, which are crucial for environmental remediation and wastewater treatment (Gibbs, Tobin, & Guibal, 2003).

  • Removal from Aqueous Solution : Studies have explored the removal of AG25 from aqueous solutions using different adsorbents, showing potential for effective wastewater treatment (Parimalam, Raj, & Sivakumar, 2012).

  • Green Chemistry Applications : AG25 has been used in educational contexts to teach green chemistry concepts, demonstrating its utility as a tool in chemical education (Yustiqvar, Gunawan, & Hadisaputra, 2019).

properties

IUPAC Name

disodium;5-methyl-2-[[4-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O8S2.2Na/c1-15-7-9-19(23(13-15)39(33,34)35)29-21-11-12-22(30-20-10-8-16(2)14-24(20)40(36,37)38)26-25(21)27(31)17-5-3-4-6-18(17)28(26)32;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPAYXBWMYIMERV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2Na2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024903
Record name Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

622.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

D & c green 5 appears as fine black or green powder. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name D & C GREEN 5
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URL https://cameochemicals.noaa.gov/chemical/20090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

5 to 10 mg/mL at 70 °F (NTP, 1992), Slightly soluble in acetone, alcohol, pyridine. Insoluble in chloroform, toluene., In 2-methoxyethanol 30 mg/mL, ethanol 2 mg/mL, temperature not specified, In water, 60 mg/mL, temperature not specified
Details Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990)
Record name D & C GREEN 5
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990)
Record name D&C Green No. 5
Source Hazardous Substances Data Bank (HSDB)
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

7.3X10-25 mm Hg at 25 °C
Details US EPA; Estimation Program Interface (EPI) Suite. Ver. 4.1. Jan, 2011. Available from, as of Nov 22, 2011: https://www.epa.gov/oppt/exposure/pubs/episuitedl.htm
Record name D&C Green No. 5
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Impurities and accompanying contaminants:, Table: Impurities and accompanying contaminants [Table#7948]
Details European Commission; Scientific Committee on Consumer Products (SCCP): Opinion on Acid Green 25 (COLIPA No. C 178) (June 2005). Available from, as of October 25, 2011: https://ec.europa.eu/health/ph_risk/committees/04_sccp/sccp_opinions_en.htm
Record name D&C Green No. 5
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Acid Green 25

Color/Form

Dark blue-green powder, Green powder

CAS RN

4403-90-1
Record name D & C GREEN 5
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Alizarin Cyanine Green F
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Record name Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2)
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Record name Benzenesulfonic acid, 2,2′-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2)
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Record name Disodium 2,2'-(9,10-dioxoanthracene-1,4-diyldiimino)bis(5-methylsulphonate)
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Record name D&C GREEN NO. 5
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Record name D&C Green No. 5
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Melting Point

455 to 460 °F (NTP, 1992), 235-238 °C
Details Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990)
Record name D & C GREEN 5
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20090
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Green FJ; The Sigma-Aldrich Handbook of Stains, Dyes, and Indicators. Milwaukee, WI: Aldrich Chem Co. p. 22 (1990)
Record name D&C Green No. 5
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8005
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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